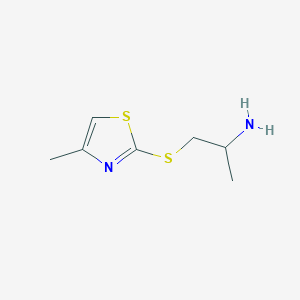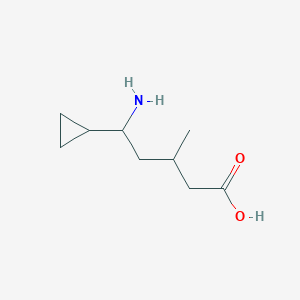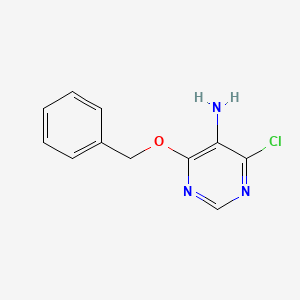
4-(Benzyloxy)-6-chloropyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-6-chloropyrimidin-5-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a benzyloxy group and a chlorine atom on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-chloropyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyrimidine and benzyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 4-chloropyrimidine is reacted with benzyl alcohol in the presence of the base to form the benzyloxy derivative. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-6-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield the corresponding alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Coupling Reactions: Products include aryl or vinyl-substituted pyrimidines.
科学的研究の応用
4-(Benzyloxy)-6-chloropyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Benzyloxy)-6-chloropyrimidin-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the chlorine atom can participate in hydrogen bonding or other interactions with target molecules.
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of an amine.
4-(Benzyloxy)phenylglycinamide: Contains a glycinamide group instead of a pyrimidine ring.
4-(Benzyloxy)benzyl chloride: Similar structure with a benzyl chloride group.
Uniqueness
4-(Benzyloxy)-6-chloropyrimidin-5-amine is unique due to the combination of the benzyloxy group and the chlorine atom on the pyrimidine ring. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H10ClN3O |
|---|---|
分子量 |
235.67 g/mol |
IUPAC名 |
4-chloro-6-phenylmethoxypyrimidin-5-amine |
InChI |
InChI=1S/C11H10ClN3O/c12-10-9(13)11(15-7-14-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2 |
InChIキー |
WYIZDWGRGFUMSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=N2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


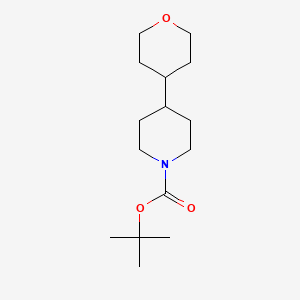
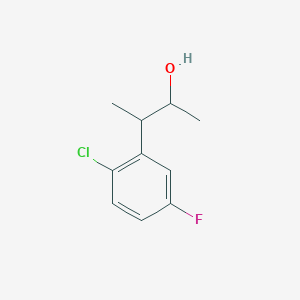
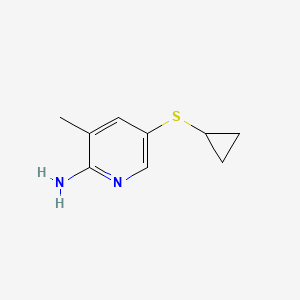
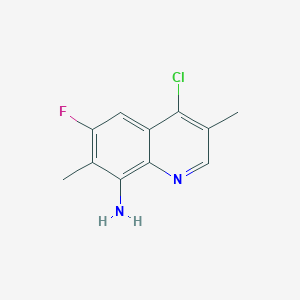
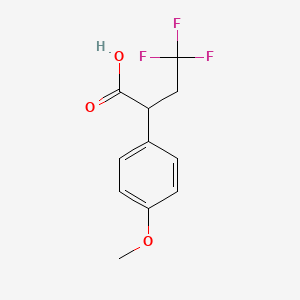
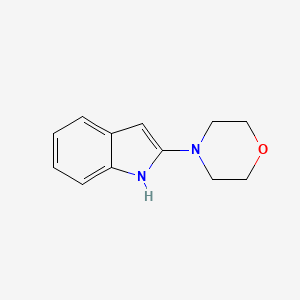
![tert-Butyl N-{2-oxo-2-[4-(3-oxopropyl)piperidin-1-yl]ethyl}carbamate](/img/structure/B13247675.png)
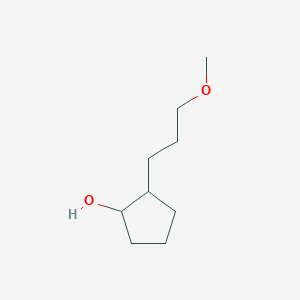
amine](/img/structure/B13247693.png)
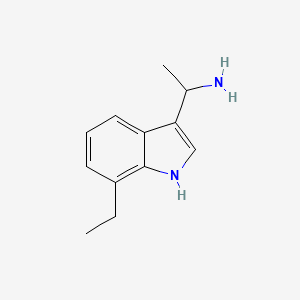
![2-{2-[(1-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13247704.png)
